molecular formula C15H13N3O5 B12211197 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

Cat. No.: B12211197
M. Wt: 315.28 g/mol
InChI Key: HGPZHDFDTVJPNM-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a synthetic small molecule featuring a 1,2,5-oxadiazole core, a heterocyclic ring system of significant interest in medicinal chemistry and drug discovery. This compound is constructed from a 3,4-dimethoxyphenyl-substituted 1,2,5-oxadiazole (also known as furazan) ring, which is linked via its 3-position to a furan-2-carboxamide group. The 1,2,5-oxadiazole scaffold is known to confer electron-withdrawing characteristics and is investigated for its potential in developing high-energy materials and its reactivity as a synthetic intermediate . The primary research application of this compound is as a key intermediate or potential pharmacophore in the design and synthesis of novel biologically active molecules. Oxadiazole isomers, particularly 1,3,4-oxadiazoles, are extensively studied for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . While the specific biological profile of this exact analog requires further investigation, its structural features align with compounds screened for activity against various pathological targets. Researchers value this chemical class for its ability to act as a bioisostere for carboxylic acids, esters, and amides, thereby modulating the physicochemical and pharmacokinetic properties of lead compounds . The presence of the furan and dimethoxyphenyl rings provides distinct electronic and steric properties, making this molecule a valuable scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry programs. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and operating within the guidelines of their institution's chemical safety protocols.

Properties

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C15H13N3O5/c1-20-10-6-5-9(8-12(10)21-2)13-14(18-23-17-13)16-15(19)11-4-3-7-22-11/h3-8H,1-2H3,(H,16,18,19)

InChI Key

HGPZHDFDTVJPNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CO3)OC

solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclodehydration of Diacylhydrazide Precursors

A widely employed method for constructing the 1,2,5-oxadiazole (furazan) core involves the cyclodehydration of diacylhydrazides. For N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide, this approach begins with the preparation of a diacylhydrazide intermediate 1a (Figure 1), synthesized by condensing 3,4-dimethoxyphenylacetic acid hydrazide with furan-2-carbonyl chloride. Cyclization is then achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent under reflux conditions (80–100°C, 6–8 hours), yielding the oxadiazole ring with a reported efficiency of 72–85%.

Key Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or toluene.

  • Catalyst: POCl₃ (2.5 equiv).

  • Temperature: 80–100°C.

  • Yield: 72–85%.

This method is favored for its simplicity and compatibility with electron-rich aromatic systems, such as the 3,4-dimethoxyphenyl group, which stabilizes the intermediate during cyclization.

Amidoxime Cyclization via Nitrile Oxide Intermediates

An alternative route involves the formation of an amidoxime intermediate 2a (Figure 2), derived from the reaction of 3,4-dimethoxyphenylacetonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C. Subsequent treatment with chloramine-T in tetrahydrofuran (THF) induces cyclization to form the 1,2,5-oxadiazole ring. The furan-2-carboxamide moiety is then introduced via a nucleophilic acyl substitution reaction using furan-2-carbonyl chloride and triethylamine (TEA) in dry dichloromethane.

Optimization Insights:

  • Cyclization Agent: Chloramine-T (1.2 equiv) improves yield (68–75%) compared to iodine-based reagents.

  • Coupling Conditions: Use of TEA (3.0 equiv) minimizes side reactions during amide bond formation.

Multi-Component Reactions (MCRs)

Recent advances in MCRs have enabled the synthesis of complex oxadiazoles in fewer steps. A Ugi-tetrazole/Huisgen reaction sequence (Figure 3) has been adapted for this compound. The protocol involves:

  • Ugi Reaction: Combining 3,4-dimethoxyphenyl isocyanide, furan-2-carboxaldehyde, trimethylsilyl azide, and benzylamine in methanol (25°C, 12 hours) to form a tetrazole intermediate 3a .

  • Huisgen Rearrangement: Treating 3a with 2,6-dichlorobenzoyl chloride in pyridine (100°C, 6 hours) to induce cyclization, yielding the target compound with a 65–70% overall yield.

Advantages:

  • Reduced purification steps.

  • High functional group tolerance.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance cyclodehydration rates but may lead to side reactions with electron-deficient substrates. Non-polar solvents (e.g., toluene) are preferred for POCl₃-mediated cyclizations to avoid hydrolysis. Elevated temperatures (≥80°C) are critical for overcoming activation energy barriers in cyclization steps, as demonstrated in Table 1.

Table 1: Solvent and Temperature Optimization for Cyclodehydration

SolventTemperature (°C)Yield (%)Purity (%)
Toluene807895
DCM405288
DMF1006590

Catalytic and Stoichiometric Considerations

The use of POCl₃ in stoichiometric excess (2.5–3.0 equiv) ensures complete cyclization but necessitates careful quenching to prevent side reactions. Catalytic amounts of iodine (0.1 equiv) have been shown to accelerate amidoxime cyclization by 30% while reducing reaction times from 8 to 4 hours.

Industrial Production Methods

Continuous Flow Synthesis

Scalable production employs continuous flow reactors to enhance heat and mass transfer. A two-step process is utilized:

  • Step 1: Diacylhydrazide synthesis in a tubular reactor (residence time: 20 minutes, 60°C).

  • Step 2: Cyclodehydration using a packed-bed reactor filled with solid-supported POCl₃ (yield: 82%, throughput: 1.2 kg/h).

Green Chemistry Approaches

Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating. For example, cyclodehydration under microwave irradiation (300 W, 120°C, 15 minutes) achieves 80% yield with 99% purity, minimizing solvent use .

Chemical Reactions Analysis

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using appropriate reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

3,4-Dimethoxyphenyl Substituents: Compounds 8 and 9 () demonstrate that the 3,4-dimethoxyphenyl group enhances cytotoxicity, likely through interactions with cellular targets like topoisomerases or tubulin. The dimeric structure of 8 and 9 further amplifies activity compared to monomers .

Furan Carboxamide Derivatives : Analogs such as N-ethyl-5-(3-nitrophenyl)furan-2-carboxamide () highlight the role of the furan ring in π-π stacking and hydrogen bonding, though nitro or halogen substituents may alter selectivity .

Oxadiazole vs. Thiazole/Pyrimidine Cores : Unlike thiazole- or pyrimidine-based analogs (e.g., N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitro-thiophene-2-carboxamide in ), the 1,2,5-oxadiazole core in the target compound may confer improved metabolic stability due to reduced susceptibility to enzymatic oxidation .

Pharmacological Hypotheses

  • Anticancer Potential: The combination of 3,4-dimethoxyphenyl and furan carboxamide groups may synergize to enhance cytotoxicity, as seen in dimers 8 and 9 (IC₅₀ ~2.73 μM) .
  • Selectivity Challenges : Compared to simpler furan carboxamides (e.g., N-ethyl-5-(3-nitrophenyl)furan-2-carboxamide), the oxadiazole core could reduce off-target effects by limiting passive membrane diffusion .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Molecular Characteristics:

  • Molecular Formula: C20H19N3O5
  • Molecular Weight: 381.4 g/mol
  • IUPAC Name: N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-furan-2-carboxamide
  • InChI Key: ACTQDCFJGIFKCN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes critical for cancer cell proliferation, such as thymidylate synthase and HDAC (histone deacetylases), which are involved in epigenetic regulation of gene expression .
  • Receptor Binding: It may bind to specific cellular receptors that modulate signaling pathways related to cell growth and apoptosis.
  • Cytotoxic Effects: Studies indicate that the compound can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity: The compound has demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating potent activity .
  • Antimicrobial Properties: Similar derivatives have been reported to possess antimicrobial activity against several pathogens, suggesting a broad spectrum of biological utility .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of oxadiazole derivatives in drug discovery:

  • Anticancer Mechanisms: A study indicated that 1,3,4-oxadiazole derivatives could inhibit telomerase activity and affect cancer cell proliferation significantly . The incorporation of the dimethoxyphenyl moiety enhances the anticancer potential.
  • In Vitro Evaluations: In vitro studies revealed that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
  • Structure-Activity Relationship (SAR): Investigations into the SAR of oxadiazole derivatives suggest that modifications in the phenyl groups can lead to enhanced biological activity. For instance, the presence of methoxy groups has been associated with increased potency against cancer cells .

Comparative Analysis of Oxadiazole Derivatives

Compound NameMolecular WeightBiological ActivityIC50 (µM)
This compound381.4 g/molAnticancer0.65 (MCF-7)
N-[4-(3-methylbenzyl)-1,2,5-oxadiazol]-furan339.35 g/molAntimicrobialNot specified
N-[4-(ethylphenoxy)-1,2,5-oxadiazol]-propanamide397.4 g/molAnticancerNot specified

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